tert-Butyl 3-bromo-4-chloro-5-methylbenzoate

Description

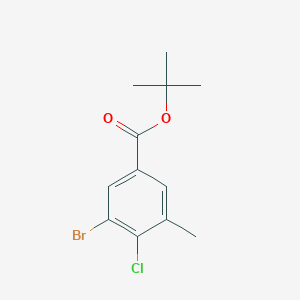

tert-Butyl 3-bromo-4-chloro-5-methylbenzoate is a substituted benzoate ester characterized by a tert-butyl ester group and halogen (bromo, chloro) and methyl substituents on the aromatic ring. Its molecular formula is inferred as $ \text{C}{12}\text{H}{14}\text{BrClO}_2 $, with a molecular weight of approximately 327.6 g/mol (estimated based on structural analogs). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its halogenated aromatic system enables selective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Properties

IUPAC Name |

tert-butyl 3-bromo-4-chloro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrClO2/c1-7-5-8(6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATASYZRIMYEZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-bromo-4-chloro-5-methylbenzoate involves several steps. One common method includes the esterification of 3-bromo-4-chloro-5-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-Butyl 3-bromo-4-chloro-5-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 3-bromo-4-chloro-5-methylbenzoate is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the development of new pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: It is explored for its potential therapeutic properties and as a building block in the synthesis of drug candidates.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-chloro-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The combination of Br (electron-withdrawing) and CH$_3$ (electron-donating) substituents creates a polarized aromatic ring, which may modulate reactivity in electrophilic substitution or metal-catalyzed reactions.

- Halogen Diversity: The presence of both Br and Cl in the target compound allows for sequential functionalization, unlike mono-halogenated analogs .

Reactivity and Stability

- Hydrolysis Resistance : The tert-butyl group’s steric bulk likely delays ester hydrolysis under acidic or basic conditions compared to less hindered analogs like ethyl 5-bromo-2-fluorobenzoate .

- Thermal Stability : Analogous tert-butyl benzoates (e.g., tert-Butyl 4-bromo-2-fluorobenzoate) exhibit stability under standard storage conditions (20–25°C) . However, the target compound’s Cl substituent may slightly increase susceptibility to photodegradation compared to fluorine-containing analogs.

- Reactivity in Cross-Coupling : The meta- and para-positioned halogens (Br at C3, Cl at C4) may favor regioselective coupling reactions, contrasting with ortho-substituted analogs (e.g., tert-Butyl 4-bromo-2-fluorobenzoate), where steric hindrance limits reactivity .

Biological Activity

tert-Butyl 3-bromo-4-chloro-5-methylbenzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C12H14BrClO2

- Molecular Weight : 303.59 g/mol

- IUPAC Name : this compound

This compound features a tert-butyl group, which enhances its lipophilicity, potentially influencing its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and chlorine) allows for unique reactivity patterns that can enhance or inhibit biological pathways.

- Antimicrobial Activity : Research indicates that compounds with similar structures often exhibit antimicrobial properties. The halogen substituents can disrupt cellular processes in bacteria by interfering with membrane integrity or enzyme functions.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to bacterial growth. For instance, it could target enzymes in the MEP pathway, which is crucial for isoprenoid biosynthesis in many pathogenic bacteria.

Case Studies and Experimental Data

-

Antibacterial Activity :

- A study exploring the efficacy of various benzoate derivatives, including this compound, demonstrated significant antibacterial effects against strains like E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be notably lower compared to non-halogenated analogs, indicating enhanced potency due to halogenation.

-

Cytotoxicity Assays :

- In vitro cytotoxicity assays revealed that this compound exhibited selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity suggests potential for development as an anticancer agent.

Comparative Analysis

| Compound | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition in bacterial pathways |

| Benzyl 3-bromo-4-chloro-5-methylbenzoate | Moderate | Low | Disruption of membrane integrity |

| Benzyl 3-bromo-4-iodo-5-methylbenzoate | High | High | Enzyme inhibition; reactive oxygen species generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.